molecular formula C21H24ClN3O4 B2918930 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine CAS No. 1903237-26-2

1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B2918930
CAS No.: 1903237-26-2
M. Wt: 417.89
InChI Key: WWKOVUHQRJZEGM-UHFFFAOYSA-N
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Description

1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure comprising a piperazine ring, a 2-methoxyphenyl group, and a substituted pyridine core linked via a carbonyl group, making it a potential candidate for investigating receptor binding and signal transduction pathways. The specific arrangement of its chloro, tetrahydrofuran (oxolan), and methoxy substituents suggests potential for high biological activity and selectivity[a2bchem.com]. Piperazine derivatives are a well-established class in pharmaceutical research, frequently explored for their diverse biological activities. Compounds with similar structural motifs, particularly those containing a piperazine moiety linked to a chloro-substituted heterocycle, have been investigated as potent and selective kinase inhibitors and for other therapeutic targets . The presence of the carbonyl linker is a common feature in molecules designed for nucleophilic acyl substitution reactions, which can be crucial for their mechanism of action or for further synthetic modification . This compound is provided as a high-purity material to support early-stage drug discovery efforts, including target identification, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is intended for use in biochemical assays and as a building block in synthetic chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4/c1-27-19-5-3-2-4-18(19)24-7-9-25(10-8-24)21(26)15-12-17(22)20(23-13-15)29-16-6-11-28-14-16/h2-5,12-13,16H,6-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKOVUHQRJZEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(N=C3)OC4CCOC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a ligand for various receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Overview

The 4-(2-methoxyphenyl)piperazine moiety is a recurring motif in neuroactive compounds. Key analogs and their substituents are compared below:

Key Structural Differences and Implications

Pyridine-3-Carbonyl vs. Phenoxyalkyl Chains (HBK Series): The target compound’s pyridine-carbonyl group may improve metabolic stability compared to HBK’s ether-linked phenoxy chains. The latter’s bulkier substituents likely enhance blood-brain barrier penetration but reduce solubility . Activity: HBK analogs exhibit anxiolytic/antidepressant effects, while the pyridine-carbonyl group in the target compound could favor dopaminergic interactions (e.g., D2/D3 receptors) .

Oxolan-3-yloxy vs. Benzisoxazole () :

  • The oxolan group’s ether linkage contrasts with the benzisoxazole’s fused heterocycle. Benzisoxazole derivatives show potent analgesia (ED50 = 0.8–5.2 mg/kg), suggesting that electron-deficient aromatic systems enhance analgesic potency .

Piperazine Substituent Variations :

  • Imide Derivatives () : Substituents like cyclohexanedicarboxyimido increase 5-HT1A affinity (IC50 ~15 nM) via hydrogen bonding. The target’s pyridine-carbonyl may mimic this effect .
  • Tricyclic Amines () : Bulky tricyclic groups (e.g., adamantane) improve 5-HT1A selectivity but reduce dopamine receptor interactions compared to the target’s simpler pyridine-carbonyl .

Research Findings and Trends

  • Receptor Selectivity : Piperazine derivatives with flexible alkyl chains (e.g., HBK-14) show broader receptor profiles (5-HT1A/5-HT7/α1-adrenergic), while rigid substituents (e.g., tricyclic amines) favor 5-HT1A specificity .
  • Pharmacokinetics : Polar groups (e.g., oxolan-3-yloxy) may enhance aqueous solubility but reduce CNS penetration compared to lipophilic analogs like HBK-15 .

Biological Activity

The compound 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine is a novel piperazine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its interactions with various receptors, its pharmacological effects, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into two primary components:

  • Pyridine moiety : Contributes to receptor binding and biological activity.
  • Piperazine ring : Known for its role in various pharmacological properties.

1. Serotonergic Receptor Affinity

Research indicates that derivatives of piperazine, including this compound, exhibit significant affinity towards serotonergic receptors, particularly:

  • 5-HT1A
  • 5-HT6
  • 5-HT7

A study highlighted that several synthesized derivatives showed promising antidepressant-like activity, with a specific focus on their binding affinities. For instance, compounds demonstrated Ki values of less than 1 nM for the 5-HT1A receptor, indicating strong binding potential .

2. Antidepressant-like Effects

In vivo evaluations have shown that the compound exhibits antidepressant-like effects in animal models. The tail suspension test and locomotor activity assessments revealed that at a dosage of 2.5 mg/kg, the compound produced effects stronger than traditional antidepressants like imipramine .

3. Neurotoxicity and Safety Profile

While evaluating the safety profile, neurotoxicity was assessed using the rotarod test. The threshold for toxicity was observed at approximately 53.2 mg/kg, which suggests a relatively safe margin for therapeutic use .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Serotonergic AffinityHigh affinity for 5-HT1A and 5-HT7 receptors
Antidepressant ActivitySignificant effects in tail suspension test
NeurotoxicityToxicity observed at TD50 = 53.2 mg/kg
Sedative EffectsED50 = 17.5 mg/kg in locomotor tests

4. Oxidative Stress Protection

The compound may also possess antioxidative properties. A related study on piperazine derivatives found that certain compounds effectively protected neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂) . This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.

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